5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide
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Overview
Description
5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The carboxylic acid group on the furan ring is converted to the carboxamide by reacting with 2-phenylethylamine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Amino derivatives: From the reduction of the nitro group
Substituted phenyl derivatives: From substitution reactions on the phenyl ring
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-nitrophenyl)furan-2-carboxamide
- N-(2-phenylethyl)furan-2-carboxamide
- 5-(3-aminophenyl)-N-(2-phenylethyl)furan-2-carboxamide
Uniqueness
5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide is unique due to the presence of both the nitro group and the phenylethylamine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound belongs to the class of furan-2-carboxamide derivatives, characterized by a furan ring substituted at the 2-position with a carboxamide group. Its molecular formula is C16H16N2O3, indicating the presence of a nitrophenyl group, which enhances its pharmacological potential.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth by targeting specific enzymes involved in bacterial metabolism.
- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy. The mechanism likely involves the modulation of apoptotic pathways and inhibition of tumor cell proliferation.
- Antioxidant Effects : The compound has shown potential antioxidant activity, which could protect cells from oxidative stress and related diseases.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes critical for microbial survival or cancer cell proliferation. For example, its interaction with bacterial enzymes can disrupt metabolic processes essential for growth.
- Molecular Target Interaction : Molecular docking studies indicate that the compound can bind effectively to target proteins involved in cancer progression and microbial resistance, leading to therapeutic effects.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells suggests that the compound could be used to promote programmed cell death in malignancies.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- A study published in Medicinal Chemistry reported that derivatives of furan-2-carboxamide exhibited potent anticancer activity in vitro against various cancer cell lines, including breast and colon cancer cells. The study highlighted structure-activity relationships (SAR) that suggest modifications to the nitrophenyl group can enhance efficacy .
- Another research focused on the antimicrobial properties demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
5-(3-nitrophenyl)-N-(2-phenylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(20-12-11-14-5-2-1-3-6-14)18-10-9-17(25-18)15-7-4-8-16(13-15)21(23)24/h1-10,13H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWGARCLLUKWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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